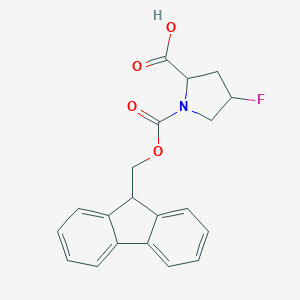

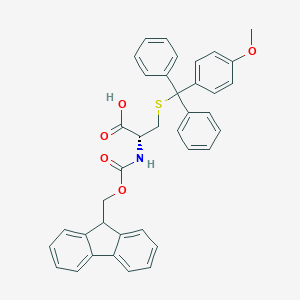

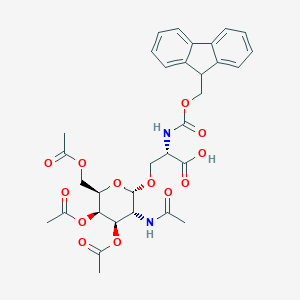

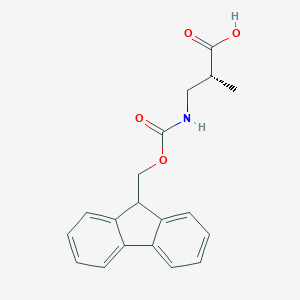

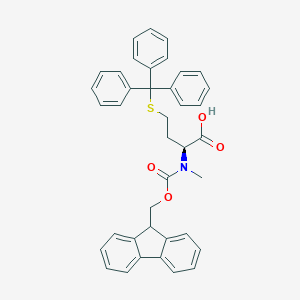

(S)-2-(N-Fmoc-N-甲基-氨基)-4-三苯甲硫基-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid” is a type of N-Fmoc-N-methyl-α-amino acid . These are lipophilic amino acids that are used as building blocks for the preparation of N-methylated peptides . Both nosyl- and Fmoc-protected monomers are accessible, so these compounds can be used in solution as well as in solid phase peptide synthesis .

Synthesis Analysis

The synthesis of N-Fmoc-N-methyl-α-amino acids involves the use of a benzhydryl group to temporarily protect the carboxyl function of N-nosyl-α-amino acids and the subsequent methylation of the N-nosyl-α-amino acid benzhydryl esters with diazomethane . This method is highly efficient as it maintains the chiral integrity of amino acid precursors and does not require chromatographic purification of the methylated products .Molecular Structure Analysis

The molecular structure of N-Fmoc-N-methyl-α-amino acids is based on the formation of 5-oxazolidinone intermediates which are successively reduced with triethylsilane and trifluoroacetic acid to the corresponding N-methylated derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Fmoc-N-methyl-α-amino acids vary. For example, Fmoc-N-Me-Ala-OH has a molecular weight of 325.36g/mole and is soluble in DMSO at 90 mg/mL .科学研究应用

受保护氨基酸的合成

- 非蛋白氨基酸的中间体合成: 开发了一种策略来合成 2,3-l-二氨基丙酸 (l-Dap) 的受保护甲酯,利用 Fmoc 保护基以及对甲苯磺酰 (Ts) 或叔丁氧羰基 (Boc) 部分。这种方法对于从商品氨基酸(如 Nα-Fmoc-O-叔丁基-d-丝氨酸)合成中间体非常重要,表明 Fmoc 保护的氨基酸在创建非蛋白氨基酸衍生物中的效用 (Temperini 等,2020).

了解分子相互作用

- Fmoc 氨基酸的超分子特征: 对 N-芴甲氧羰基-O-叔丁基-N-甲基酪氨酸的研究突出了设计水凝胶剂、生物材料或治疗剂至关重要的结构和超分子特征。这项工作强调了了解 Fmoc 氨基酸中的非共价相互作用和超分子合成子模式对于生物医学研究和工业应用的重要性 (Bojarska 等,2020).

新型材料和方法的开发

- 功能材料的制造: Fmoc 修饰的氨基酸和短肽由于其自组装特性,被探索用于细胞培养、生物模板化、光学、药物递送、催化、治疗和抗生素性能中的应用。Fmoc 部分固有的疏水性和芳香性促进了构建单元的缔合,使其对于功能材料的开发非常有价值 (Tao 等,2016).

未来方向

The development of N-Fmoc-N-methyl-α-amino acids has opened up new possibilities for the synthesis of N-methylated peptides. Future research may focus on improving the efficiency of the synthesis process, exploring new applications for these compounds, and investigating their biological activities .

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-tritylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42)/t36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDJDZSADBCCPL-BHVANESWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478579 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid | |

CAS RN |

526210-71-9 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。